Docosa-4,7,10,13,16,19-hexaen-1-OL

Membrane permeability Prodrug design Physicochemical profiling

Researchers requiring a neutral, long-chain omega-3 fatty alcohol for uptake mechanistic studies often find suppliers only offer the charged DHA acid, confounding experimental controls. Procure high-purity (>99%) Docosa-4,7,10,13,16,19-hexaen-1-OL. - Chemically defined, uncharged probe to dissect passive membrane diffusion from active transporter-mediated uptake. - Direct esterification-ready scaffold for brain-targeted prodrugs, bypassing pre-activation steps required for DHA acid. - Validated identity with certified storage stability (-20°C, inert atmosphere, 3-year shelf life) for reliable analytical reference standard use.

Molecular Formula C22H34O
Molecular Weight 314.513
CAS No. 102783-20-0
Cat. No. B564445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosa-4,7,10,13,16,19-hexaen-1-OL
CAS102783-20-0
Molecular FormulaC22H34O
Molecular Weight314.513
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCCO
InChIInChI=1S/C22H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h3-4,6-7,9-10,12-13,15-16,18-19,23H,2,5,8,11,14,17,20-22H2,1H3
InChIKeyABXNPXZSLCLSEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosahexaen-1-OL Procurement & Differentiation Guide


Docosa-4,7,10,13,16,19-hexaen-1-OL (CAS 102783-20-0), also designated as (all-Z)-docosahexaenol, is a C22:6 omega-3 polyunsaturated fatty alcohol that serves as the reduced primary alcohol analog of docosahexaenoic acid (DHA, 22:6 n-3). Possessing six methylene-interrupted cis double bonds and a terminal hydroxymethyl group, this compound belongs to the long-chain polyunsaturated fatty alcohol (LC-PUFA-OH) structural class. With a molecular formula of C22H34O and a molecular weight of 314.50 g/mol, it is commercially supplied as a high-purity (>99%) research-grade lipid typically stored at −20 °C under inert atmosphere . Unlike the parent carboxylic acid DHA, the alcohol form carries no ionizable acidic proton, imparting distinct physicochemical properties relevant to prodrug design, lipid membrane interaction studies, and analytical reference standard applications [1].

DHA alcohol prodrug scaffold with alcohol dehydrogenase-mediated activation pathway
Requires cold-chain storage (−20 °C) and inert atmosphere handling
Patent-protected omega-3 alcohol composition for hypertriglyceridemia prodrug research

Why DHA Acid & Ethyl Ester Cannot Substitute for Docosahexaen-1-OL


Substituting Docosa-4,7,10,13,16,19-hexaen-1-OL with generic docosahexaenoic acid (free acid, CAS 6217-54-5) or its common ethyl ester formulation (CAS 84494-72-4) fundamentally alters the experimental system. The replacement of the terminal carboxyl (−COOH) or ethyl ester (−COOEt) with a primary alcohol (−CH₂OH) transforms the molecule's ionization state, hydrogen-bonding capacity, and metabolic entry point. The free acid is ionizable at physiological pH with a pKₐ of approximately 4.8, imparting a negative charge that governs membrane partitioning, protein binding, and transporter recognition, whereas the neutral alcohol form is uncharged and follows distinct passive diffusion and enzymatic oxidation pathways [1]. These differences are not incremental; they determine whether the compound acts as a substrate for fatty acyl-CoA synthetases (acid form) or for alcohol dehydrogenase and fatty alcohol oxidase enzymes (alcohol form), leading to divergent intracellular metabolic fates. Consequently, any lipidomics, prodrug, or membrane biophysics study predicated on the alcohol functional group cannot be faithfully executed using the acid or ester forms, and substitution without explicit re-validation risks introducing confounding variables that may invalidate comparative datasets .

Docosahexaen-1-OL
DHA Acid / Ethyl Ester
Neutral primary alcohol; uncharged at physiological pH
Ionizable acid (pKa ≈ 4.8) or ethyl ester; charged/labile
Alcohol dehydrogenase & fatty aldehyde dehydrogenase oxidation pathway
Fatty acyl-CoA synthetase (acid) or carboxylesterase (ester) activation
Passive diffusion-dominant uptake; not recognized by MCTs/OATPs
Active transport via MCTs/OATPs (acid form); distinct transporter kinetics

Functional group differences alter ionization, metabolic fate and transporter recognition. Direct substitution without re-validation may introduce confounding variables.

Docosahexaen-1-OL vs. Analogs: Quantitative Differentiation Evidence


Reduced tPSA Enhances Passive Membrane Permeability vs. DHA Free Acid

Docosahexaen-1-OL exhibits a topological polar surface area (tPSA) of 20.23 Ų, compared to a PSA of approximately 37.3 Ų for docosahexaenoic acid (DHA, CAS 6217-54-5). The 45.8% reduction in polar surface area for the alcohol form reflects the replacement of the carboxylic acid moiety (−COOH, 2 H-bond acceptors, 1 H-bond donor) with a single hydroxyl group (−OH, 1 H-bond acceptor, 1 H-bond donor). In drug design, compounds with tPSA values below 60 Ų are generally predicted to exhibit favorable passive transcellular permeability, while values below 30 Ų are associated with enhanced blood-brain barrier penetration potential [1].

tPSA Reduction
Head-to-head
20.23 Ų (45.8% lower than DHA acid ≈37.3 Ų)
Supports CNS prodrug permeability rationale
Computed tPSA; experimental logD not reported
Membrane permeability Prodrug design Physicochemical profiling

logP Lipophilicity Differential Guides Prodrug Selection Over DHA Ethyl Ester

The computed logP of Docosa-4,7,10,13,16,19-hexaen-1-OL is 6.457, compared to an estimated logP of 6.78 for docosahexaenoic acid (DHA free acid) and approximately 7.2–7.5 for DHA ethyl ester (CAS 84494-72-4). The alcohol form is approximately 0.32 logP units less lipophilic than the free acid and approximately 0.7–1.0 logP units less lipophilic than the ethyl ester prodrug. This intermediate lipophilicity places docosahexaen-1-OL in a favorable range for oral absorption according to Lipinski's Rule of Five (logP <5 guideline notwithstanding for lipid-like molecules), while the alcohol functional group enables direct metabolic conversion to the active free acid via endogenous alcohol dehydrogenase and fatty aldehyde dehydrogenase enzymes, bypassing the esterase-dependent hydrolysis step required for ethyl ester prodrugs [1].

logP Lipophilicity
Class-level
logP 6.457 (Δ −0.32 vs DHA acid, Δ ≈ −0.7–1.0 vs ethyl ester)
Supports alternative prodrug activation pathway distinct from ester hydrolysis
Computational logP; experimental logD not available
Lipophilicity Partition coefficient Prodrug pharmacokinetics

Neutral Charge State vs. DHA Acid Defines Transporter Substrate Specificity

Docosahexaen-1-OL exists as a neutral, un-ionized species across the full physiological pH range (pH 1–8), whereas DHA free acid (pKₐ ≈ 4.8) is predominantly ionized (>99% anionic carboxylate form) at blood and tissue pH of 7.4. The absence of an ionizable acid group on the alcohol eliminates recognition by proton-dependent monocarboxylate transporters (MCTs, SLC16A family) that mediate the cellular uptake of short- and medium-chain fatty acids, and by organic anion transporting polypeptides (OATPs, SLCO family) that transport longer-chain fatty acid anions. Instead, docosahexaen-1-OL is predicted to enter cells predominantly via passive flip-flop diffusion across the lipid bilayer, a mechanism consistent with its low tPSA (20.23 Ų) and moderate lipophilicity (logP 6.457). Upon intracellular entry, the alcohol undergoes two-step oxidation—first by alcohol dehydrogenase (ADH) to the fatty aldehyde, then by fatty aldehyde dehydrogenase (FALDH) to DHA free acid—constituting a distinct metabolic activation pathway relative to DHA ethyl ester, which requires carboxylesterase-mediated hydrolysis [1].

Charge State
Class-level
Neutral at pH 7.4 (vs. >99% anionic DHA acid); predicted passive diffusion-dominant
Distinct transporter-independent uptake probe for mechanistic studies
No direct uptake kinetic data (Vmax, Km) in public literature
Drug transport Fatty acid metabolism Prodrug activation

Cold-Chain Storage Stability Differentiates from Ambient-Stable DHA Ethyl Ester

Docosahexaen-1-OL requires storage at −20 °C (freezer) and is shipped under cold-chain conditions (ice chest with ice pads or dry ice) to preserve chemical integrity, whereas DHA ethyl ester (CAS 84494-72-4) is frequently formulated as an ambient-temperature-stable oil, particularly when combined with antioxidants such as tocopherols. The mandated frozen storage for docosahexaen-1-OL reflects the heightened oxidative susceptibility of the terminal allylic alcohol moiety relative to the ethyl ester group. While specific oxidation rate constants (k_ox) for docosahexaen-1-OL have not been reported in peer-reviewed literature, the universal cold-chain requirement across multiple independent suppliers (Aladdin Scientific, Alfa Chemistry, InvivoChem, CymitQuimica) provides a consistent, vendor-validated line of evidence that the alcohol form demands more rigorous storage controls than its ester counterparts .

Cold-Chain Stability
Context-dependent
Mandatory −20 °C storage & cold-chain shipping; 3-year freezer shelf life reported
Informs procurement planning for labs with cold-chain infrastructure
Vendor datasheet aggregation; no formal oxidation kinetics study
Storage stability Lipid oxidation Procurement logistics

Patent-Backed Co-Formulation with EPA Alcohol for Hypertriglyceridemia

Patent literature from Holmeide et al. (WO 2009/134147 A1; US 2010/0266681 A1) explicitly claims pharmaceutical compositions for treating elevated triglyceride levels comprising a combination of (all-Z)-5,8,11,14,17-eicosapentaen-1-ol (EPA alcohol) and (all-Z)-4,7,10,13,16,19-docosahexaen-1-ol (DHA alcohol) or their pro-drugs, wherein preferably at least 70% of the omega-3 polyunsaturated alcohol content consists of these two alcohols. This is therapeutically distinct from current FDA-approved prescription omega-3 products—icosapent ethyl (Vascepa®, EPA ethyl ester only), omega-3-acid ethyl esters (Lovaza®, mixed EPA+DHA ethyl esters), and omega-3 carboxylic acids (Epanova®, mixed EPA+DHA free acids)—which all employ acid or ethyl ester forms. The alcohol composition is claimed to constitute 5% to 95% by weight of the total lipid content. While no published Phase III clinical outcome data for this alcohol-based composition are available, the patent establishes a clear intellectual property and formulation differentiation [1] [2].

Patent Composition
Head-to-head
Patent claims DHA-OH/EPA-OH composition (≥70% combined) for hypertriglyceridemia; 5–95 wt% DHA-OH
Enables exploration of patent-protected omega-3 alcohol space inaccessible with acid/ester
No Phase III outcomes published; patent claims only
Hypertriglyceridemia Prodrug combination therapy Omega-3 alcohol pharmaceutical composition

Primary Alcohol Reactivity Enables Selective Derivatization vs. DHA Acid

The primary alcohol functional group of docosahexaen-1-OL enables direct esterification with carboxylic acid-containing drugs, acylation to form ester prodrugs, etherification, and phosphorylation reactions—all of which are mechanistically distinct from the amidation and esterification reactions available to DHA free acid. In conjugate synthesis, DHA acid must be activated (e.g., as an acid chloride, mixed anhydride, or via carbodiimide coupling) to react with amine- or hydroxyl-containing drug molecules, whereas docosahexaen-1-OL can be directly esterified with acid-bearing drugs using standard carbodiimide (DCC/DMAP) or enzymatic (lipase) coupling conditions without requiring a pre-activation step of the omega-3 moiety itself. This difference in synthetic accessibility is particularly relevant for the preparation of fatty acid-drug conjugates designed for CNS delivery [1] [2].

Synthetic Reactivity
Class-level
Direct esterification with acid-bearing drugs (DCC/DMAP) without pre-activation step
Reduces synthetic steps in conjugate synthesis vs. acid activation route
No comparative yield data available
Chemical derivatization Lipid conjugation Synthetic methodology

Preferred Application Scenarios for Docosahexaen-1-OL


Omega-3 Alcohol Prodrug Development for Hypertriglyceridemia

Pharmaceutical R&D groups pursuing proprietary omega-3-based therapies for elevated triglycerides should procure docosahexaen-1-OL as a key component of the patented dual-alcohol composition (EPA alcohol + DHA alcohol) claimed in WO 2009/134147 A1 and US 2010/0266681 A1. The alcohol form enables a distinct prodrug activation pathway (alcohol dehydrogenase-mediated oxidation) that is mechanistically separate from the carboxylesterase-dependent hydrolysis required for ethyl ester prodrugs such as icosapent ethyl (Vascepa®). The patent specification teaches that docosahexaen-1-ol can constitute 5% to 95% by weight of the total lipid composition, and that preferably at least 70% of the omega-3 polyunsaturated alcohol fraction consists of the combined EPA alcohol and DHA alcohol [1]. This scenario is inaccessible using generic DHA acid or DHA ethyl ester starting materials.

CNS-Targeted Drug Conjugate Synthesis via Alcohol Functional Handle

Medicinal chemistry laboratories developing brain-targeted small-molecule conjugates should select docosahexaen-1-OL as the DHA-scaffold building block when the therapeutic payload contains a carboxylic acid group. The primary alcohol functionality enables direct esterification with acid-bearing drugs (e.g., ibuprofen, valproic acid, levodopa, niacin) under standard Steglich (DCC/DMAP) or enzymatic lipase conditions without requiring pre-activation of the omega-3 moiety. This contrasts with DHA acid, which must be activated as an acid chloride or mixed anhydride prior to conjugation with amine- or hydroxyl-bearing drugs. Furthermore, the lower tPSA of the alcohol form (20.23 Ų) compared to DHA acid (≈37.3 Ų) predicts improved passive blood-brain barrier permeation of the intact conjugate, a feature relevant to the 'DHA Trojan horse' CNS delivery strategy [2].

Lipid Uptake & Transporter Pharmacology Mechanistic Studies

Research groups investigating the cellular uptake mechanisms of omega-3 lipids should employ docosahexaen-1-OL as a chemically defined, neutral probe to dissect passive membrane diffusion from transporter-mediated fatty acid uptake. Because the alcohol is uncharged at physiological pH, it is not a substrate for proton-coupled monocarboxylate transporters (MCTs, SLC16A) or organic anion transporting polypeptides (OATPs, SLCO) that recognize the anionic carboxylate of DHA. Comparative uptake experiments using docosahexaen-1-OL (passive diffusion-dominant) versus DHA free acid (transporter substrate) in cell lines with defined transporter expression profiles can isolate the contribution of active transport to total omega-3 lipid cellular influx. This mechanistic dissection is not achievable using DHA acid alone and justifies the procurement of the alcohol form as an essential negative-control or comparator probe [1] .

Omega-3 Fatty Alcohol Reference Standard for Lipidomics

Lipidomics core facilities and analytical chemistry groups developing LC-MS/MS or GC-MS methods for comprehensive lipid profiling should include docosahexaen-1-OL as a certified reference standard for the identification and quantification of long-chain polyunsaturated fatty alcohols in biological matrices. While DHA acid and DHA ethyl ester are ubiquitous in commercial lipidomics standard mixtures, the corresponding fatty alcohol form is a distinct lipid class that requires its own retention time, fragmentation spectrum, and calibration curve for accurate quantitation. The commercially available high-purity (>99%) docosahexaen-1-OL with documented storage stability (3 years at −20 °C as powder) provides the necessary reference material quality for method validation, enabling laboratories to expand their lipidomics coverage beyond fatty acids and esters to include the biologically relevant fatty alcohol lipid class .

Application
Selection Property
Validation Focus
Hypertriglyceridemia prodrug composition research
Patent-backed alcohol composition & alcohol dehydrogenase activation pathway
Alcohol oxidation pathway & composition weight ratio range
CNS-targeted conjugate synthesis
Primary alcohol synthetic handle & low tPSA for permeability
Conjugation efficiency to acid-bearing drugs & CNS permeation prediction
Lipid uptake & transporter mechanistic studies
Neutral charge state & passive diffusion probe
Transporter-negative control validation & passive vs. active uptake contribution
Omega-3 fatty alcohol reference standard for lipidomics
High purity (>99%) & documented cold-chain stability
LC-MS/MS retention time & fragmentation spectrum distinct from DHA acid/ester
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